molecular formula C22H26N2O6 B11473430 1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(3-methoxybenzyl)methanamine

1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(3-methoxybenzyl)methanamine

Cat. No.: B11473430
M. Wt: 414.5 g/mol
InChI Key: VQWAYZFXANBQPW-UHFFFAOYSA-N
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Description

The compound “({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[(3-METHOXYPHENYL)METHYL]AMINE” is a complex organic molecule featuring a benzodioxole core, an oxazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxole core, the construction of the oxazole ring, and the attachment of the methoxyphenyl group. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Core: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

    Construction of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Attachment of the Methoxyphenyl Group: This step typically involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound “({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[(3-METHOXYPHENYL)METHYL]AMINE” can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced to form an oxazoline derivative.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of oxazoline derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The benzodioxole core and oxazole ring are crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine
  • 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
  • 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde

Uniqueness

The uniqueness of “({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[(3-METHOXYPHENYL)METHYL]AMINE” lies in its combination of structural motifs, which confer specific chemical reactivity and biological activity. The presence of both the benzodioxole and oxazole rings, along with the methoxyphenyl group, makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C22H26N2O6

Molecular Weight

414.5 g/mol

IUPAC Name

1-[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]-N-[(3-methoxyphenyl)methyl]methanamine

InChI

InChI=1S/C22H26N2O6/c1-25-17-6-4-5-14(7-17)11-23-12-16-10-18(30-24-16)8-15-9-19(26-2)21-22(20(15)27-3)29-13-28-21/h4-7,9,18,23H,8,10-13H2,1-3H3

InChI Key

VQWAYZFXANBQPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=NOC(C2)CC3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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